4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole - 165806-53-1

4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole

Catalog Number: EVT-282043
CAS Number: 165806-53-1
Molecular Formula: C18H19FN6
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SB220025 is am member of the class of imidazoles carrying piperidin-4-yl, 4-fluophenyl and 2-aminopyrimidin-4-yl substituents at posiitons 1, 4 and 5 respectively. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, an angiogenesis inhibitor and an anti-inflammatory agent. It is a member of piperidines, an organofluorine compound, an aminopyrimidine and a member of imidazoles.

1. 4-({(1E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (SB-2) [, ]

  • Compound Description: SB-2 is a Schiff base synthesized and evaluated for its cytotoxic effects against the hepatocellular carcinoma cell line (HepG2). [, ] Studies demonstrated that SB-2 exhibits dose-dependent cytotoxicity against HepG2 cells. [, ]

2. 4-({(1E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (SB-3) [, ]

  • Compound Description: Similar to SB-2, SB-3 is another Schiff base investigated for its anticancer properties against the HepG2 cell line. [, ] It demonstrates dose-dependent cytotoxicity and induces apoptosis in HepG2 cells. [, ]
  • Relevance: The structural similarities between SB-3 and the target compound lie in the presence of both the 4-fluorophenyl and pyrazole rings. [, ] While their core structures differ, the shared presence of these pharmacophores suggests a possible overlap in their binding interactions with biological targets, particularly those relevant to anticancer activity. SB-3's confirmed anticancer properties could provide insights into the potential activity profile of the target compound, 4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole.

3. 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739) []

  • Compound Description: NTRC-739 is a nonpeptide compound identified as a selective antagonist for the neurotensin receptor type 2 (NTS2). [] It exhibits analgesic effects in animal pain models. []
  • Relevance: Both NTRC-739 and the target compound, 4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole, share the 4-fluorophenyl and pyrazole rings as common structural features. [] This structural similarity could imply potential interactions with similar biological targets, particularly those related to pain pathways, even though their overall structures and target specificities might differ.

4. 2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844) []

  • Compound Description: NTRC-844 is another selective antagonist for NTS2, demonstrating analgesic activity in animal pain models. [] It exhibits species-specific binding affinities for rat and human NTS2 receptors. []
  • Relevance: Like NTRC-739, NTRC-844 also features the 4-fluorophenyl and pyrazole ring system present in the target compound, 4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole. [] This structural similarity, along with its role as an NTS2 antagonist, suggests that exploring the target compound's potential interaction with neurotensin receptors and its possible analgesic properties could be of interest.

5. (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile []

  • Compound Description: This compound is a potent and selective PI3Kδ inhibitor with a favorable pharmacokinetic profile. [] It shows efficacy in preclinical models of hematological cancers. []
  • Relevance: Both this PI3Kδ inhibitor and the target compound, 4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole, share a 4-fluorophenyl group attached to a heterocyclic ring. [] While the core structures differ, this shared feature, and the demonstrated biological activity of the PI3Kδ inhibitor, warrant further investigation of the target compound's potential anticancer properties and its potential interactions with kinase targets.

6. (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1H-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950) []

  • Compound Description: BMS-644950 is a rationally designed, orally efficacious HMG-CoA reductase inhibitor (statin). [] It displays reduced myotoxicity compared to other statins. []
  • Relevance: The structural similarity between BMS-644950 and the target compound, 4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole, lies in the presence of a 4-fluorophenyl substituent linked to a heterocyclic core. [] Though their pharmacological targets differ, this shared feature suggests the potential importance of the 4-fluorophenyl group for interacting with biological targets, potentially influencing their pharmacological activities.

Properties

CAS Number

165806-53-1

Product Name

4-(4-Fluorophenyl)-1-(4-piperidinyl)-5-(2-amino-4-pyrimidinyl)-imidazole

IUPAC Name

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-amine

Molecular Formula

C18H19FN6

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C18H19FN6/c19-13-3-1-12(2-4-13)16-17(15-7-10-22-18(20)24-15)25(11-23-16)14-5-8-21-9-6-14/h1-4,7,10-11,14,21H,5-6,8-9H2,(H2,20,22,24)

InChI Key

VSPFURGQAYMVAN-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

5-(2-amino-pyrimidinyl)-4-(4-fluorophenyl)-1-(4-piperidinyl)imidazole
SB 220025
SB-220025
SB220025

Canonical SMILES

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.